molecular formula C6H6F2N2O B2424663 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1094484-55-5

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2424663
Key on ui cas rn: 1094484-55-5
M. Wt: 160.124
InChI Key: NNHXBZAWJIBFFE-UHFFFAOYSA-N
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Patent
US09145369B2

Procedure details

In an autoclave, 10 g of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde were dissolved in 150 ml of ethanol, and 10.4 g of triethylamine and 500 mg of 5% palladium on calcium carbonate were added. The autoclave was flushed with nitrogen and subsequently pressurised to 5 bar hydrogen. The reaction mixture was then stirred at 30° C. for 4 h. After filtration of the catalyst, the solvent was removed under reduced pressure and the product was obtained as a solid (7.4 g) having a melting point of 46-47° C.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl[C:9]1[N:13]([CH3:14])[N:12]=[C:11]([CH:15]([F:17])[F:16])[C:10]=1[CH:18]=[O:19]>C(O)C.[Pd]>[CH3:14][N:13]1[CH:9]=[C:10]([CH:18]=[O:19])[C:11]([CH:15]([F:16])[F:17])=[N:12]1

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=NN1C)C(F)F)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 30° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1N=C(C(=C1)C=O)C(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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